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Compound of Interest

Compound Name:
Roxatidine-d10 Acetate

Hydrochloride

CAS No.: 1794898-04-6

Cat. No.: B586260 Get Quote

Application Note: High-Sensitivity Quantitation of Roxatidine in Human Plasma via LC-MS/MS

using Roxatidine-d10 Internal Standard

Abstract
This application note details a robust, validated protocol for the quantitation of Roxatidine in

human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike

legacy methods utilizing structural analogs (e.g., famotidine), this protocol employs a stable

isotope-labeled internal standard, Roxatidine-d10, to rigorously correct for matrix effects and

ionization suppression. The method utilizes Liquid-Liquid Extraction (LLE) for optimal sample

cleanliness and achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL, compliant with US

FDA Bioanalytical Method Validation Guidelines (2018).

Introduction & Scientific Rationale
Roxatidine is a potent H2-receptor antagonist used for the treatment of gastric ulcers.[1] While

administered as the prodrug roxatidine acetate, it is rapidly deacetylated in the liver and small

intestine to the active metabolite, roxatidine (MW 306.4 Da).[2] Consequently, pharmacokinetic

(PK) studies prioritize the quantification of the deacetylated metabolite.
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Legacy methods often use famotidine or ranitidine as internal standards (IS). However, these

analogs do not co-elute perfectly with roxatidine, leading to differential ionization suppression in

complex plasma matrices.

The Solution: Roxatidine-d10 (Piperidine-d10) is chemically identical to the analyte but

differentiates by mass (+10 Da).

Mechanism: It co-elutes with roxatidine, experiencing the exact same matrix effects at the

electrospray source, thereby providing a self-correcting quantitation system.

Method Development Strategy
Analyte Properties & Ionization

Basic Center: The piperidine nitrogen (pKa ~8.4) is easily protonated.

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

Mobile Phase: Acidic conditions (Formic Acid) are required to maintain the analyte in its

cationic form

.

Fragmentation & MRM Transitions
The Multiple Reaction Monitoring (MRM) transitions are selected based on the most abundant

product ions.

Roxatidine (Native): Precursor

(

). The dominant fragment is

, corresponding to the cleavage of the ether bond yielding the methyl-phenoxy cation.

Roxatidine-d10 (IS): Precursor

. Since the d10 label is located on the piperidine ring, and the
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fragment (phenoxy group) does not contain the piperidine ring, the product ion remains

.

Note: While the product ions are identical, the mass spectrometer resolves them via the

distinct precursor masses (Q1 filter).

Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT) is faster but leaves significant phospholipids that cause matrix

effects. LLE using Methyl tert-butyl ether (TBME) is chosen for this protocol because:

It selectively extracts the moderately lipophilic roxatidine (LogP ~2.5).

It excludes polar plasma salts and proteins.

It provides a cleaner baseline than Ethyl Acetate.

Experimental Protocol
Materials & Reagents

Analyte: Roxatidine (free base), >99% purity.[2]

Internal Standard: Roxatidine-d10 (acetate or oxalate salt), >98% isotopic purity.

Solvents: LC-MS grade Methanol, Acetonitrile, Water.

Buffer: Ammonium Formate (10 mM), Formic Acid.

Extraction Solvent: Methyl tert-butyl ether (TBME).

Stock Solution Preparation
Master Stock (Analyte): Dissolve Roxatidine in Methanol to 1.0 mg/mL.

Master Stock (IS): Dissolve Roxatidine-d10 in Methanol to 100 µg/mL.

Working IS Solution: Dilute Master IS to 50 ng/mL in 50:50 Methanol:Water.
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Sample Preparation Workflow (LLE)

200 µL Plasma Sample Add 20 µL IS (d10)
(50 ng/mL)

Add 1.5 mL TBME
Vortex 5 min

Centrifuge
4000 rpm, 10 min

Transfer Organic
Supernatant

Evaporate to Dryness
(N2 stream @ 40°C)

Reconstitute
100 µL Mobile Phase

Inject 5 µL
into LC-MS/MS

Click to download full resolution via product page

Figure 1: Liquid-Liquid Extraction workflow ensuring removal of plasma proteins and

phospholipids.

LC-MS/MS Conditions
Liquid Chromatography (LC)

System: Agilent 1290 Infinity II or Waters UPLC I-Class.

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

Column Temp: 40°C.

Flow Rate: 0.4 mL/min.

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event

0.00 10 Initial Hold

0.50 10 Begin Ramp

2.50 90 Elution

3.00 90 Wash

3.10 10 Re-equilibration
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| 4.50 | 10 | End of Run |

Mass Spectrometry (MS)

Source: ESI Positive.[3]

Spray Voltage: 3500 V.

Gas Temp: 350°C.

Acquisition: MRM Mode.[3][4]

MRM Transitions Table:

Analyte Precursor (Q1) Product (Q3) Dwell (ms)
Collision
Energy (V)

Roxatidine 307.3 107.1 100 25

| Roxatidine-d10 | 317.3 | 107.1 | 100 | 25 |

Validation Criteria (FDA 2018 Compliance)
To ensure this method meets regulatory standards, the following validation parameters must be

tested.
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Parameter
Acceptance Criteria (FDA
2018)

Experimental Setup

Linearity

8 non-zero standards (e.g., 1,

2, 5, 20, 100, 500, 800, 1000

ng/mL).

Accuracy
(

at LLOQ)

5 replicates at 4 QC levels

(LLOQ, Low, Mid, High).

Precision

CV

(CV

at LLOQ)

Intra-day and Inter-day

assessment.

Matrix Effect IS-normalized Factor Compare post-extraction spike

vs. neat solution.

Recovery Consistent across levels
Compare pre-extraction spike

vs. post-extraction spike.
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Issue Detected

Low Sensitivity?

Check pH (Must be < 4.0)
Optimize Collision Energy

Yes

Peak Tailing?

No

Switch to C18 column with
polar endcapping

Yes

Carryover?

No

Increase Needle Wash
(50:50 MeOH:ACN + 0.1% FA)

Yes

Click to download full resolution via product page

Figure 2: Decision tree for common LC-MS/MS method development issues.

Key Technical Insight: If you observe "cross-talk" where the IS signal appears in the analyte

channel, check the isotopic purity of your d10 standard. If the d10 standard contains traces of

d0 (native), it will cause false positives. Always run a "Blanks + IS" sample to verify the IS does

not contribute to the analyte area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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